molecular formula C5H9N3S B1271131 5-propyl-4H-1,2,4-triazole-3-thiol CAS No. 7271-46-7

5-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1271131
CAS No.: 7271-46-7
M. Wt: 143.21 g/mol
InChI Key: ZAHAMKQVODCJTO-UHFFFAOYSA-N
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Description

5-Propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole ring substituted with a propyl group at position 5 and a thiol (-SH) group at position 2. Its synthesis typically involves multi-step reactions, such as hydrazinolysis, cyclization, and alkylation, as observed in structurally related compounds .

Properties

IUPAC Name

5-propyl-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-2-3-4-6-5(9)8-7-4/h2-3H2,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHAMKQVODCJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=S)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368649
Record name 5-propyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7271-46-7
Record name 1,2-Dihydro-5-propyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7271-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-propyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of propylhydrazine with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-propyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, thioethers, and thioesters.

Mechanism of Action

The mechanism of action of 5-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with metal ions and other biomolecules through coordination bonds, affecting various biological processes .

Comparison with Similar Compounds

Physical-Chemical Properties

Substituents significantly alter physical properties:

Compound Melting Point Solubility Spectral Features (¹H NMR)
5-Propyl-4H-1,2,4-triazole-3-thiol Not reported Moderate in ethanol δ 1.2–1.6 (propyl CH₂), δ 13.5 (SH)
5-(Adamantane-1-yl) derivative >250°C Low in water δ 1.7–2.1 (adamantane CH), δ 8.3 (NH₂)
5-(Trimethoxyphenyl) derivative 180–185°C High in DMSO δ 3.8 (OCH₃), δ 7.2–7.5 (aromatic H)

Note: Alkyl chains (propyl) improve solubility in organic solvents, while adamantane or aromatic groups increase melting points and rigidity.

Enzyme Inhibition

  • 5-Propyl derivative: Docking studies suggest moderate affinity for cyclooxygenase-2 (COX-2) and lanosterol demethylase .
  • Yucasin: Selective inhibition of YUC flavin monooxygenases (IC₅₀ ~1.5 μM) .
  • Indolylpropyl derivative : High docking scores against anaplastic lymphoma kinase (ALK) .

Antioxidant Activity

  • Pyrazole hybrids : Exhibit DPPH radical scavenging activity (IC₅₀ 50–100 μM) due to electron-donating substituents .
  • Propyl derivative: Limited data, but alkyl chains may reduce antioxidant efficacy compared to aromatic analogs.

Biological Activity

5-Propyl-4H-1,2,4-triazole-3-thiol (C₅H₈N₄S) is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, and relevant research findings.

1. Chemical Structure and Properties

This compound features a five-membered triazole ring with a propyl group at the 4-position and a thiol (-SH) group at the 3-position. This unique structure allows it to engage in various biochemical interactions, making it a versatile compound in both biological and industrial applications.

PropertyValue
Molecular FormulaC₅H₈N₄S
Molecular Weight143.21 g/mol
Melting Point250-254 °C
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through its thiol and nitrogen groups. The compound is known to bind with enzymes such as cytochrome P450, which plays a critical role in drug metabolism.

Target Interactions

  • Enzyme Inhibition : Similar triazole derivatives have been reported to inhibit kinases and other enzymes by binding to their active sites.
  • Metal Ion Coordination : The thiol group can form complexes with metal ions (e.g., cadmium (II)), modulating enzyme activity and influencing cellular processes.

3. Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacteria and fungi. For instance:

  • Staphylococcus aureus : Inhibits growth at low concentrations.
  • Aspergillus flavus : Effective against fungal infections.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by influencing cell signaling pathways and gene expression.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through modulation of specific biochemical pathways.

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against pathogenic strains of bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined, showing promising results for future antibiotic development.
  • Cellular Mechanisms : Research involving cellular assays demonstrated that the compound affects cell viability and proliferation by modulating apoptosis-related pathways.
  • Pharmacokinetics : Studies indicate that the compound exhibits favorable pharmacokinetic properties under laboratory conditions, with stability observed over time.

5. Applications in Scientific Research

This compound finds applications across various fields:

  • Medicinal Chemistry : As a lead compound for developing new antimicrobial agents.
  • Materials Science : Used in synthesizing luminescent materials and as a corrosion inhibitor in industrial processes.

6. Conclusion

The biological activity of this compound presents significant potential for therapeutic applications due to its diverse mechanisms of action and efficacy against microbial pathogens. Ongoing research is essential to fully elucidate its pharmacological properties and optimize its use in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-propyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-propyl-4H-1,2,4-triazole-3-thiol

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